Ergosine - 561-94-4

Ergosine

Catalog Number: EVT-365020
CAS Number: 561-94-4
Molecular Formula: C30H37N5O5
Molecular Weight: 547.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ergosine is a naturally occurring ergot alkaloid, a class of mycotoxins produced primarily by fungi of the genus Claviceps, specifically Claviceps purpurea. [, , , , ] These fungi commonly infect cereal grains such as rye, barley, wheat, oats, and triticale. [, , , , ] Ergosine is classified as an ergopeptine alkaloid, a subgroup characterized by a unique cyclol peptide moiety attached to lysergic acid. [, , ]

Within scientific research, ergosine serves as a valuable tool for investigating various biological processes. Its ability to interact with specific receptors, particularly dopamine and serotonin receptors, makes it a subject of interest for studies related to neurotransmission, vasoconstriction, and hormonal regulation. [, , ] Its presence in contaminated food and feed samples has also prompted research into its toxicological effects and potential mitigation strategies. [, , , , ]

Future Directions
  • Comprehensive toxicological assessment: Further studies are needed to fully elucidate the long-term toxicological effects of ergosine, particularly at low-level chronic exposure, considering potential synergistic effects with other mycotoxins. [, , ]

  • Development of mitigation strategies: Research into effective strategies for mitigating ergosine contamination in food and feed, such as breeding resistant crop varieties or developing novel detoxification methods, is vital for ensuring food safety and animal health. [, , ]

  • Ecological implications: Further exploration of ergosine's role in ecological interactions, particularly its impact on wildlife populations and its contribution to ecosystem dynamics, is needed to fully comprehend its significance in natural environments. [, ]

  • Analytical advancements: Continued development of sensitive and specific analytical methods for ergosine detection and quantification is crucial for accurate monitoring and assessment of its presence in various matrices. [, , , ]

Ergosinine

Compound Description: Ergosinine is the 8-epi isomer of ergosine, belonging to the ergopeptine class of ergot alkaloids. It is known to act as a partial agonist at α2-adrenoceptors, causing vasoconstriction. [, ]

Relevance: Ergosinine and ergosine share a very similar structure, differing only in the configuration at the C-8 position. While ergosine is the naturally occurring isomer, ergosinine has been found to isomerize into ergosine both in vitro and in vivo, displaying similar pharmacological activity. This suggests a degree of stereoselectivity of dopamine receptors towards ergosine. [, ]

Ergocristine

Compound Description: Ergocristine, along with its -inine epimer, is another ergopeptine alkaloid commonly found in ergot. It exhibits similar vasoconstrictive properties as other ergot alkaloids. [, , ]

Relevance: Ergocristine and ergosine are both peptide-type ergot alkaloids, sharing the same lysergic acid core structure. They differ in the amino acid composition of their peptide side chains. These structural similarities result in overlapping pharmacological activities, primarily related to vasoconstriction. [, ]

Ergocryptine

Compound Description: Ergocryptine, often found as a mixture of its α- and β- isomers, is an ergopeptine alkaloid commonly found alongside ergosine in ergot. It contributes to the overall toxicity of ergot contamination. [, ]

Relevance: Like ergosine, ergocryptine belongs to the peptide-type ergot alkaloids, sharing the same core structure and exhibiting similar vasoconstrictive effects. The primary difference lies in the peptide side chain composition, leading to variations in their potency and specific receptor affinities. [, ]

Ergometrine

Compound Description: Ergometrine, also known as ergonovine, is a simpler lysergic acid derivative alkaloid found in ergot. While structurally different from ergopeptines like ergosine, it shares vasoconstrictive properties. []

Relevance: Ergometrine represents a distinct structural class within ergot alkaloids compared to ergosine. Despite this, both compounds contribute to the overall vasoconstrictive effects associated with ergot poisoning, though they might act through different mechanisms or receptor subtypes. []

Ergotamine

Compound Description: Ergotamine is another major ergopeptine alkaloid commonly found in ergot. It shares a similar structure and vasoconstrictive properties with ergosine. [, ]

Relevance: Ergotamine and ergosine belong to the same class of peptide-type ergot alkaloids and exhibit comparable vasoconstrictive effects. Their structures primarily differ in the peptide side chain, which can influence their potency and receptor binding affinities. [, ]

Dihydroergosine

Compound Description: Dihydrogenation of ergosine yields dihydroergosine, leading to changes in its pharmacological profile. Unlike ergosine, it does not stimulate adenylate cyclase activity, suggesting a loss of dopaminergic activity. []

Relevance: Dihydroergosine is directly derived from ergosine through hydrogenation of the Δ9(10)-double bond. This minor structural modification significantly alters its interaction with dopamine receptors, leading to a loss of dopaminergic activity observed with ergosine. []

Bromoergosine

Compound Description: Bromoergosine is a derivative of ergosine where a bromine atom is introduced into the molecule. While it retains some ability to stimulate adenylate cyclase activity, it is less potent than ergosine. []

Relevance: Bromoergosine highlights the impact of chemical modifications on the activity of ergosine. The introduction of a bromine atom alters its interaction with target receptors, leading to a decrease in its ability to stimulate adenylate cyclase, suggesting a modified dopaminergic activity compared to ergosine. []

Dihydroergocryptine

Compound Description: Dihydroergocryptine is an ergot alkaloid that, similar to ergosine, can stimulate adenylate cyclase activity but to a lesser extent. It also exhibits vasoconstrictive properties. [, ]

Relevance: Both dihydroergocryptine and ergosine interact with dopamine receptors, but with different potencies in stimulating adenylate cyclase. This difference suggests subtle variations in their binding affinities or downstream signaling effects. []

Lysergic Acid Amide

Compound Description: Lysergic acid amide is a precursor molecule in the biosynthesis of ergot alkaloids, including ergosine. While not as potent as the complex alkaloids, it displays some vasoactive effects. []

Relevance: Lysergic acid amide is a key building block in the synthesis of ergosine. Understanding its properties helps elucidate the structure-activity relationship within this class of compounds. It suggests that the complex peptide moieties contribute significantly to the potency and specific activity of ergosine. []

Agroclavine

Compound Description: Agroclavine is a clavine alkaloid, a subclass within the ergot alkaloids, which often co-occurs with ergosine. It exhibits vasoconstrictive properties. []

Relevance: While structurally distinct from the ergopeptine class of ergosine, agroclavine contributes to the overall vasoactive effects observed in ergot poisoning. This highlights the diversity of bioactive compounds present within ergot and their potential for synergistic toxicity. []

Other Relevant Compounds:

  • Bromodihydroergosine: A dihydrogenated and brominated derivative of ergosine with reduced dopaminergic activity. []
  • Bromoergocryptine: A brominated derivative of ergocryptine with altered pharmacological properties. []
  • Saccharinoergosine: A synthetic derivative of ergosine with a saccharin group, resulting in a loss of adenylate cyclase stimulation. []
  • Saccharinoergosinine: The 8-epi isomer of saccharinoergosine, also lacking adenylate cyclase stimulation. []
  • Dihydroergotamine: A dihydrogenated derivative of ergotamine, exhibiting modified pharmacological properties. []
  • α-Bromoergocryptine: A brominated derivative of ergocryptine with altered pharmacological properties. []
  • Dihydroergocrystine: A dihydrogenated derivative of ergocristine, exhibiting modified pharmacological properties. []
  • Festuclavine: A clavine alkaloid that does not significantly contribute to the antifeedant effect of ergot alkaloids against certain insects. []
  • Elymoclavine: A clavine alkaloid found in morning glory seeds, alongside ergosine and other ergot alkaloids. []
  • Penniclavine: A clavine alkaloid found in morning glory seeds, alongside ergosine and other ergot alkaloids. []
  • Ergocornine: An ergopeptine alkaloid with a similar structure and vasoconstrictive properties to ergosine. [, ]
Source and Classification

Ergosine is classified as an indole alkaloid. The primary source of ergosine is the sclerotia of Claviceps purpurea, which produce various ergoline derivatives through complex biosynthetic pathways involving L-tryptophan as a precursor. This classification places ergosine among other notable ergot alkaloids such as ergotamine and ergocristine, which exhibit similar pharmacological effects and toxicological profiles .

Synthesis Analysis

The synthesis of ergosine can be achieved through both natural extraction from fungal sources and synthetic routes. The synthetic methods often involve multi-step processes that utilize various reagents and conditions to construct the complex molecular framework characteristic of ergot alkaloids.

Synthetic Methods

  1. Natural Extraction:
    • Ergosine can be extracted from the sclerotia of Claviceps purpurea using organic solvents such as methanol or ethyl acetate. The extraction process typically involves grinding the sclerotia, followed by solvent extraction and purification techniques like chromatography.
  2. Total Synthesis:
    • A notable synthetic approach involves starting from lysergic acid derivatives, where reactions are carried out in inert solvents (e.g., chloroform) with the addition of amines or other functional groups to form ergosine. For instance, one method involves the reaction of lysergic acid halides with amines under controlled conditions to yield ergosine .
    • Parameters such as temperature, reaction time, and pH are critical in optimizing yield and purity during these synthetic procedures.
Molecular Structure Analysis

Ergosine has a complex molecular structure characterized by a tetracyclic ring system typical of many ergot alkaloids. Its molecular formula is C19H23N3OC_{19}H_{23}N_3O, indicating the presence of nitrogen atoms which are crucial for its biological activity.

Structural Features

  • Tetracyclic Framework: The core structure consists of four fused rings (A, B, C, D), with various functional groups attached.
  • Functional Groups: Hydroxyl (-OH) groups and nitrogen-containing moieties contribute to its reactivity and interaction with biological targets.
  • Stereochemistry: The stereochemical configuration is significant for its pharmacological activity, influencing how ergosine interacts with receptors in the body .
Chemical Reactions Analysis

Ergosine participates in various chemical reactions that are essential for its synthesis and modification:

  1. Recrystallization: To purify ergosine, recrystallization from solvents like ethyl acetate is commonly employed, allowing for the isolation of pure crystalline forms.
  2. Hydrogenation: Some synthetic routes involve hydrogenation reactions to introduce or modify functional groups on the ergosine molecule.
  3. Epimerization: Ergosine can undergo epimerization, where it interconverts between different stereoisomers under certain conditions (e.g., heat or acidic environments), affecting its biological activity .
Mechanism of Action

The mechanism of action of ergosine primarily involves its interaction with serotonin receptors in the central nervous system. It acts as an agonist at specific serotonin receptor subtypes, leading to vasoconstriction and modulation of neurotransmitter release.

Pharmacological Effects

  • Vasoconstriction: Ergosine induces vasoconstriction by activating serotonin receptors on vascular smooth muscle cells.
  • Neurological Modulation: It influences neurotransmitter systems, potentially providing therapeutic effects in migraine treatment by alleviating headache symptoms through modulation of serotonin levels .
Physical and Chemical Properties Analysis

Ergosine exhibits several notable physical and chemical properties:

Applications

Ergosine has various applications in both medicine and research:

  1. Pharmaceutical Use: It is utilized in formulations for treating migraines and other vascular disorders due to its vasoconstrictive properties.
  2. Research Tool: As a model compound for studying receptor interactions in pharmacology, ergosine aids in understanding the mechanisms underlying serotonergic signaling.
  3. Biotechnological Applications: Ongoing research explores its use in developing modified ergot alkaloids for enhanced therapeutic efficacy while minimizing toxicity .
Introduction to Ergosine

Historical Context and Discovery of Ergosine

The isolation of ergosine occurred within the broader scientific investigation of ergot alkaloids during the early 20th century. Following the initial characterization of ergotoxine (a mixture later resolved into specific alkaloids) by Barger, Carr, and Dale in 1906, and Arthur Stoll’s landmark purification of the first chemically pure ergot alkaloid, ergotamine, in 1918, researchers intensified efforts to characterize related compounds [1] [7]. Ergosine was subsequently identified as one of the six principal ergopeptine alkaloids produced by Claviceps purpurea sclerotia, alongside ergotamine, ergocristine, ergocornine, α-ergocryptine, and β-ergocryptine [2] [3]. Its discovery stemmed from the increasing sophistication of chromatographic separation techniques applied to complex ergot extracts during the 1930s-1950s period.

This discovery occurred against the long and often tragic backdrop of human ergotism, colloquially known as "St. Anthony’s Fire" or "Holy Fire." Historical records document devastating epidemics, such as the event in 944-945 AD in Aquitane, France, claiming approximately 20,000 lives, and recurring outbreaks across Europe through the Middle Ages and into the 20th century, notably near the Ural Mountains (1926-1927) and Pont Saint-Esprit, France (1951) [7] [8]. While these epidemics were initially attributed to crude ergot contamination of rye and other grains, the identification of specific alkaloids like ergosine was crucial in understanding the biochemical basis of the observed toxicities – gangrenous effects linked to vasoconstriction and convulsive/neurological effects associated with neurotransmitter receptor interactions [3] [7]. The historical use of crude ergot by midwives (documented as early as 1582 by Lonitzer) to accelerate childbirth also finds a partial explanation in the oxytocic properties inherent to certain ergot alkaloids, although ergosine itself is less prominent in obstetrical use compared to ergometrine [1] [7].

Table 1: Key Milestones in Ergot Alkaloid Research Relevant to Ergosine

YearEventSignificance
1582Lonitzer documents midwives' use of crude ergotEarly recognition of ergot's biological activity (uterine stimulation)
1906Isolation of "ergotoxine" (alkaloid mixture) by Barger, Carr & DaleFirst steps towards isolating individual ergot alkaloids
1918Isolation of pure ergotamine by Arthur StollDemonstration that pure, crystalline ergot alkaloids could be obtained
1930s-1950sRefinement of separation techniques (chromatography)Enabled identification and isolation of specific ergopeptines, including ergosine
1951Pont Saint-Esprit ergotism outbreakHighlighted ongoing threat of ergot alkaloid contamination in modern times

Classification Within Ergot Alkaloids

Ergosine belongs to the ergopeptine subgroup of ergot alkaloids, characterized by a tetracyclic ergoline ring system derived from lysergic acid, coupled to a complex tripeptide-derived lactam ring structure. This classification places it among the most structurally complex and pharmacologically potent ergot alkaloids [2] [5] [6].

  • Hierarchical Classification:
  • Ergot Alkaloids: A large class of indole alkaloids produced primarily by fungi of the genera Claviceps, Epichloë (and anamorphs Neotyphodium), Aspergillus, and Penicillium [2] [5] [9].
  • Lysergic Acid Derivatives: Ergosine, like other ergopeptines, is biosynthesized from lysergic acid, distinguishing it from the simpler clavine alkaloids (e.g., agroclavine, elymoclavine) which are pathway intermediates lacking the carboxylated side chain [2] [5] [6].
  • Ergopeptines: This subclass is defined by the presence of a tripeptide moiety (cyclol-lactam ring) attached to the carboxyl group of lysergic acid via an amide bond. The specific amino acids constituting this tripeptide determine the individual ergopeptine [2] [6]. For ergosine, the tripeptide sequence is L-alanine - L-phenylalanine - L-proline [2] [6].
  • C-8 Isomers: Like all ergopeptines, ergosine exists naturally in two epimeric forms due to the configuration at the chiral C-8 position of the lysergic acid moiety:
  • Ergosine (R-epimer): Designated with the suffix "-ine" (e.g., ergosine). This epimer exhibits the higher biological activity traditionally associated with the molecule (e.g., receptor affinity) [6] [9].
  • Ergosinine (S-epimer): Designated with the suffix "-inine" (e.g., ergosinine). Historically considered less active or inactive, but recent research suggests potential biological relevance. Ergosine and ergosinine can interconvert in solution depending on temperature, pH, light, and solvent composition [6] [9].

Table 2: Classification of Major Ergot Alkaloid Groups with Examples

GroupCore StructureKey FeaturesExamples
ClavinesTetracyclic ergolineLack lysergic acid moiety; varying saturation at C8-C9/C9-C10; precursors or end-productsAgroclavine, Elymoclavine, Chanoclavine, Festuclavine
Lysergic Acid Amides (Simple Derivatives)Lysergic acid + amideAmide bond to simple amine or amino acid; No peptide ringErgometrine (Ergonovine), Ergin(e) (Lysergic acid amide), Lysergic acid α-hydroxyethylamide
ErgopeptinesLysergic acid + tripeptide lactamCyclol-lactam ring of 3 amino acids; high structural complexity and potencyErgosine, Ergotamine, Ergocristine, Ergocornine, α-Ergocryptine, β-Ergocryptine
ErgopeptamsLysergic acid + linear tripeptideTripeptide not cyclized into lactam; less commonErgocristam, Ergocornam, etc.
  • Structural Features of Ergosine:
  • Ergoline Ring System: The core tetracyclic structure (rings A, B, C, D) common to all ergot alkaloids. Ring D is a five-membered ring with a double bond typically between C9 and C10 in ergopeptines [2] [6].
  • Lysergic Acid Moiety: Comprises the ergoline ring with a carboxylic acid group at position 17 (C17). This carboxyl group forms the amide bond to the tripeptide [5] [6].
  • Tripeptide Lactam (Cyclol) Ring: The defining feature of ergopeptines. Attached to C17 via an amide bond. For ergosine, the tripeptide sequence is L-Alanine - L-Phenylalanine - L-Proline. The proline carboxyl group forms an amide bond (lactam) back to the α-amino group of the alanine residue, creating a third peptide-derived ring (cyclol structure) [2] [6].
  • C-8 Chirality: The carbon at position 8 (C8) in the D-ring is chiral. The R-configuration (ergosine) has the hydrogen atom oriented below the plane of the ring system, while the S-configuration (ergosinine) has it oriented above. This difference significantly impacts the molecule's three-dimensional shape and its interaction with biological receptors [6] [9].

Table 3: Structural Features Defining Ergosine Among Ergot Alkaloids

Structural ElementDescriptionRole/Characteristic
Ergoline Ring (A,B,C,D)Tetracyclic indole-derived structureCore scaffold; determines basic pharmacophore interactions
C9-C10 Double BondPresent in lysergic acid derivativesRequired for significant biological activity; affects UV/fluorescence properties
C8 ChiralityChiral center in ring DR-configuration (ergosine): High biological activity; S-configuration (ergosinine): Lower activity, potential for interconversion
C17 Carboxyl GroupFunctional group on lysergic acidSite of attachment for the tripeptide moiety via amide bond
Tripeptide MoietyL-Alanine - L-Phenylalanine - L-ProlineSpecific sequence defining ergosine; forms cyclol-lactam ring structure
Cyclol-Lactam RingThird ring formed by peptide bond between proline carboxyl & alanine amino groupCharacteristic of ergopeptines; contributes to receptor binding specificity and potency

Significance in Mycotoxin Research

Ergosine holds significant importance in the field of mycotoxin research, primarily due to its role as a natural contaminant of food and feed grains, its contribution to the overall toxicity of ergot sclerotia, and the analytical challenges associated with its detection and regulation.

  • Prevalence and Contamination: As one of the six major ergopeptine alkaloids produced by Claviceps purpurea, ergosine is a consistent component of the toxic alkaloid profile found in ergot sclerotia infecting rye, wheat, barley, triticale, and oats [3] [6]. Its concentration within sclerotia can vary significantly depending on factors like fungal strain, host plant, geographical location, and climatic conditions (favoring cool, wet periods during flowering) [3] [6]. While rye is historically the most susceptible cereal, modern analyses show concerning levels of ergosine and other alkaloids in wheat and other cereals [3] [6] [9]. Importantly, ergosine is relatively stable during food processing like milling and baking, although some degradation can occur under high heat [3] [6]. This stability means it persists into final food products (bread, pasta, breakfast cereals) and animal feed, posing a continuous risk of exposure [3] [6] [10].

  • Toxicological Significance: Ergosine contributes to the overall toxic burden of ergot-contaminated commodities. Its mechanisms of toxicity are shared with other ergopeptines:

  • Vasoconstriction: Via partial agonism/antagonism at α-adrenergic receptors and serotonin (5-HT2) receptors on vascular smooth muscle, leading to reduced blood flow. This is the mechanism underlying the historical gangrenous form of ergotism [3] [5] [6].
  • Neuroendocrine Effects: Interaction with dopamine D2 receptors (often as an agonist) and serotonin receptors in the central nervous system and pituitary gland. This can lead to altered neurotransmission (potentially contributing to convulsive ergotism symptoms historically), suppression of prolactin secretion (impacting lactation), and other hormonal disturbances [5] [6] [8].While ergosine itself may not be the single most potent ergot alkaloid (e.g., ergotamine is often cited as highly vasoactive), its presence contributes additively or synergistically to the total ergot alkaloid toxicity. Regulatory bodies like the European Food Safety Authority (EFSA) assess risk based on the combined total of the six major ergot alkaloids plus their S-epimers [6] [9]. Ergosine is therefore a key component of this cumulative toxicological profile.

  • Analytical Challenges and Regulations: Ergosine presents specific challenges for food safety monitoring:

  • Epimerization: The interconversion between bioactive ergosine (R-epimer) and its less bioactive S-epimer, ergosinine, occurs readily during sample extraction, storage, and analysis (influenced by solvents, temperature, light, pH) [6] [9]. This necessitates analytical methods that can separate, identify, and quantify both epimers accurately to avoid underestimating the total potentially bioactive alkaloid content. Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are typically employed for this purpose [6] [9].
  • Occurrence of S-epimers: Recent monitoring data reveals that ergosinine can be present at significant levels, sometimes comparable to or even exceeding ergosine in certain processed foods or under specific storage conditions [9]. The potential for ergosinine to revert to ergosine or exert biological activity itself is an active area of research and regulatory discussion [9].
  • Regulatory Status: Recognizing the threat, the European Commission has established maximum limits for "ergot sclerotia" and for the sum of the six major ergot alkaloids (including ergosine) plus their S-epimers (collectively 12 compounds) in certain cereal products intended for human consumption and animal feed [6]. Ergosine is explicitly included in these regulated compound lists. Analytical methods supporting enforcement must reliably quantify ergosine and ergosinine at or below these regulatory thresholds [6] [9].

Table 4: Significance of Ergosine in Mycotoxin Research and Food Safety

AspectSignificance of ErgosineImplications
OccurrenceCore component of C. purpurea sclerotia alkaloid profile; Found in rye, wheat, barley, triticale, oats, grassesPersistent contaminant of human food and animal feed chains
StabilityRelatively stable during milling and thermal processing (baking) compared to some other alkaloids (e.g., ergometrine)Persists into final consumer products; requires monitoring throughout processing
ToxicologyContributes to vasoconstriction (α-adrenergic/5-HT2 agonism) and neuroendocrine effects (dopaminergic/serotonergic activity)Part of cumulative toxicity of ergot alkaloids; necessitates inclusion in risk assessments
EpimerizationUndergoes reversible conversion to ergosinine (S-epimer) during processing/analysisComplicates analysis; requires methods quantifying both epimers; potential toxicological contribution of S-epimer debated
RegulationIncluded in EU regulations setting maximum levels for ergot alkaloids (sum of 6 R + 6 S-epimers)Legally recognized hazard; drives development and validation of sensitive analytical methods

Properties

CAS Number

561-94-4

Product Name

Ergosine

IUPAC Name

N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C30H37N5O5

Molecular Weight

547.6 g/mol

InChI

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36)

InChI Key

NESVMZOPWPCFAU-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Synonyms

12'-hydroxy-2'-methyl-5' alpha-(2-methylpropyl)-8 alpha-ergotaman-3',6',18-trione
alpha-ergosine
beta-ergosine
ergosine
ergosine monomesylate, (5'alpha)-isomer
ergosine monomesylate, (5'alpha,8alpha)-isomer
ergosine, (5'alpha,8alpha)-isomer
ergosinine

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.